
2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide is an organic compound with the molecular formula C13H12ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a naphthalen-1-yl group and a chlorine atom is attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalen-1-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can also improve the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of N-methyl-N-(naphthalen-1-yl)acetamide derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-methyl-N-(naphthalen-1-yl)ethylamine.
Applications De Recherche Scientifique
2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(naphthalen-2-yl)acetamide
- N-(naphthalen-1-yl)acetamide
- N-methyl-N-(naphthalen-1-yl)acetamide
Uniqueness
2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a chlorine atom and a naphthalen-1-yl group, which confer distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
19576-09-1 |
|---|---|
Formule moléculaire |
C13H12ClNO |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-chloro-N-methyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C13H12ClNO/c1-15(13(16)9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 |
Clé InChI |
UOTMJUXOBFFUHG-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC2=CC=CC=C21)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



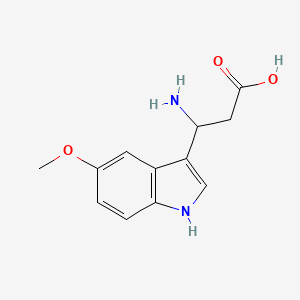
![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)


![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)
![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)

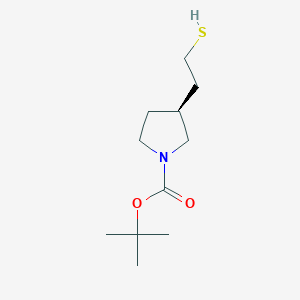

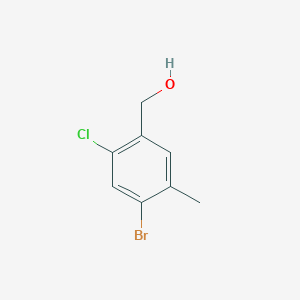
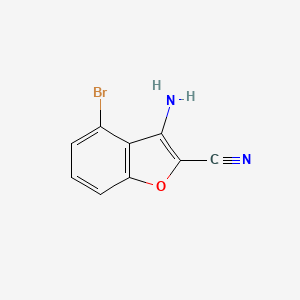
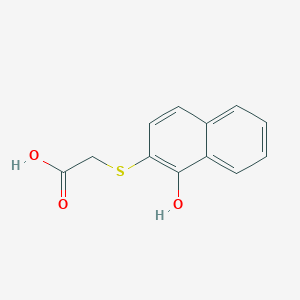
![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
